REACTION_CXSMILES
|
[C:1]1(=[O:7])[NH:6][CH2:5][CH2:4][CH2:3][CH2:2]1.FC(F)(F)C(O[C:13](=O)[C:14]([F:17])(F)F)=O.[C:21]1([CH3:27])[CH:26]=CC=[CH:23][CH:22]=1>>[F:17][C:14]1[CH:13]=[CH:26][C:21]([CH:27]=[C:2]2[CH2:3][CH2:4][CH2:5][NH:6][C:1]2=[O:7])=[CH:22][CH:23]=1
|
Name
|
formula II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18 kg
|
Type
|
reactant
|
Smiles
|
C1(CCCCN1)=O
|
Name
|
|
Quantity
|
42 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
42 kg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for an additional 60 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Volatiles were distilled off at 60-70° C. at 140 torr
|
Type
|
ADDITION
|
Details
|
Toluene (50.0 kg) was added
|
Type
|
DISTILLATION
|
Details
|
the mixture was further distilled until approximately 27 L
|
Type
|
ADDITION
|
Details
|
To the residue was added tert-butanol (18.8 kg) and 4-fluorobenzaldehyde (20.3 kg)
|
Type
|
CUSTOM
|
Details
|
The resultant solution was slowly transferred to 100 gallon (400 L) glass-lined reactor
|
Type
|
ADDITION
|
Details
|
containing potassium tert-butoxide in tetrahydrofuran (122 kg of a 20% solution)
|
Type
|
DISTILLATION
|
Details
|
Volatiles were distilled at 40-50° C. at 250 torr to a volume of approximately 100 L
|
Type
|
ADDITION
|
Details
|
Water (180 L) was added to the slurry at 40° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 5° C. for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
The wet cake was washed
|
Type
|
CUSTOM
|
Details
|
dried in a tray dryer (50° C., 50 torr)
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C2C(NCCC2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.6 kg | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |